3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that features a triazoloquinazoline core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
The synthesis of 3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3-chlorobenzenesulfonyl chloride with 2-aminobenzonitrile, followed by cyclization with sodium azide to form the triazoloquinazoline core . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar compounds to 3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one include other triazoloquinazoline derivatives, such as:
- 3-[(2-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- 3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
These compounds share a similar core structure but differ in the substitution pattern on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O3S/c16-9-4-3-5-10(8-9)24(22,23)15-13-17-14(21)11-6-1-2-7-12(11)20(13)19-18-15/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHMBBJDWROZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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